molecular formula C16H30O2 B1329706 2(3H)-Furanone, 5-dodecyldihydro- CAS No. 730-46-1

2(3H)-Furanone, 5-dodecyldihydro-

Cat. No.: B1329706
CAS No.: 730-46-1
M. Wt: 254.41 g/mol
InChI Key: SRIFJCOBFTWCTM-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 5-dodecyldihydro- is a chemical compound belonging to the class of lactones. Lactones are cyclic esters that are widely found in nature and have significant biological and chemical properties. This particular compound is characterized by a furanone ring with a dodecyl side chain, making it a valuable target in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 5-dodecyldihydro- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the intramolecular esterification of hydroxy acids. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2(3H)-Furanone, 5-dodecyldihydro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 5-dodecyldihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, ketones

    Reduction: Diols

    Substitution: Various substituted lactones with different functional groups

Scientific Research Applications

2(3H)-Furanone, 5-dodecyldihydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound exhibits biological activity and is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 5-dodecyldihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Furan-2(5H)-one: Another lactone with a similar structure but different reactivity and properties.

    γ-Butyrolactone: A widely studied lactone with applications in organic synthesis and industry.

    δ-Valerolactone: Known for its use in polymer production and as a solvent.

Uniqueness

2(3H)-Furanone, 5-dodecyldihydro- stands out due to its long dodecyl side chain, which imparts unique hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants and emulsifiers. Additionally, its biological activity sets it apart from other lactones, making it a valuable compound for pharmaceutical research.

Properties

IUPAC Name

5-dodecyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(17)18-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIFJCOBFTWCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862390
Record name 5-Dodecyloxolan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Dodecyldihydro-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031145
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

348.00 to 349.00 °C. @ 760.00 mm Hg
Record name 5-Dodecyldihydro-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031145
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly
Record name 5-Dodecyldihydro-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031145
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

730-46-1
Record name γ-Palmitolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730-46-1
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Record name 2(3H)-Furanone, 5-dodecyldihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .gamma.-Palmitolactone
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Record name 5-Dodecyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Dodecyldihydro-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031145
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

54 °C
Record name 5-Dodecyldihydro-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031145
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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